molecular formula C13H9N3 B1200242 Pyridino(1,2-a)imidazo(5,4-b)indole CAS No. 60067-39-2

Pyridino(1,2-a)imidazo(5,4-b)indole

Cat. No.: B1200242
CAS No.: 60067-39-2
M. Wt: 207.23 g/mol
InChI Key: PFKQNBQQGPVKNR-UHFFFAOYSA-N
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Description

Pyridino(1,2-a)imidazo(5,4-b)indole is a heterocyclic compound that features a fused ring system combining pyridine, imidazole, and indole moieties. This unique structure endows the compound with significant chemical and biological properties, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridino(1,2-a)imidazo(5,4-b)indole typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Common synthetic strategies include:

    Condensation Reactions: These involve the reaction of pyridine derivatives with imidazole and indole precursors under acidic or basic conditions.

    Multicomponent Reactions: These reactions combine three or more reactants in a single step to form the desired heterocyclic structure.

    Intramolecular Cyclizations: This method involves the formation of the fused ring system through cyclization of a linear precursor molecule.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes such as:

    Catalytic Methods: Utilizing transition metal catalysts to facilitate the formation of the fused ring system.

    Photocatalysis: Using light to drive the cyclization reactions, which can be more environmentally friendly and efficient.

Chemical Reactions Analysis

Types of Reactions: Pyridino(1,2-a)imidazo(5,4-b)indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyridine or imidazole rings are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-2,3-dione, while substitution reactions can introduce various functional groups onto the heterocyclic scaffold.

Scientific Research Applications

Pyridino(1,2-a)imidazo(5,4-b)indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of Pyridino(1,2-a)imidazo(5,4-b)indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

    Imidazo(1,2-a)pyridine: Shares a similar fused ring system but lacks the indole moiety.

    Imidazo(1,2-a)pyrimidine: Another related compound with a pyrimidine ring instead of pyridine.

    Benzoimidazo(1,2-a)pyridine: Contains a benzene ring fused to the imidazo(1,2-a)pyridine scaffold.

Uniqueness: Pyridino(1,2-a)imidazo(5,4-b)indole is unique due to its combination of pyridine, imidazole, and indole rings, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2,8,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3/c1-2-6-10-9(5-1)12-13(14-10)16-8-4-3-7-11(16)15-12/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKQNBQQGPVKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N4C=CC=CC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208793
Record name Pyridino(1,2-a)imidazo(5,4-b)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60067-39-2
Record name Pyridino(1,2-a)imidazo(5,4-b)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060067392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC363438
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridino(1,2-a)imidazo(5,4-b)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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